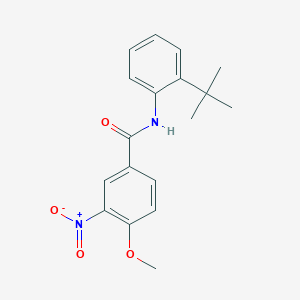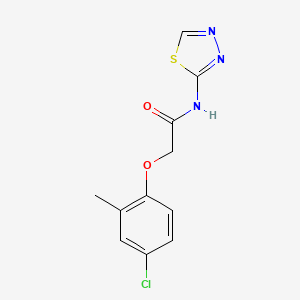
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in modulating the immune system and has been studied for its potential therapeutic applications.
Mécanisme D'action
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide binds to the PD-1 protein, which is expressed on the surface of T-cells. PD-1 is a negative regulator of T-cell activity, and its binding to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide leads to the inhibition of its activity. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its role in modulating the immune system, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have anti-tumor and anti-inflammatory effects. It has also been shown to increase the production of cytokines, which are important in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in modulating the immune system and has potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be toxic to cells at high concentrations, and its effects on different cell types may vary.
Orientations Futures
There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide. One area of research is the development of more potent and selective inhibitors of PD-1. Another area is the investigation of the potential therapeutic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in diseases other than cancer. Additionally, the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other therapies is an area of active research.
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a small molecule inhibitor that has shown potential in modulating the immune system and has been studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the PD-1 protein, which leads to the activation of T-cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments, but there are also limitations to its use. There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, including the development of more potent and selective inhibitors of PD-1 and the investigation of its potential therapeutic applications in diseases other than cancer.
Méthodes De Synthèse
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4,5-dimethyl-1,3-thiazole-2-carbonyl chloride with 4-fluoroaniline, followed by a coupling reaction with acryloyl chloride. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in modulating the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of PD-1, a protein that plays a key role in regulating the immune response. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Propriétés
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-10(2)19-14(16-9)17-13(18)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRCJFJZSLCUDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-thiazol-2-yl)-3-(4-fluoro-phenyl)-acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)





![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
